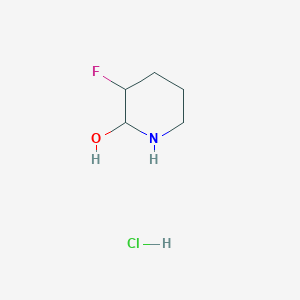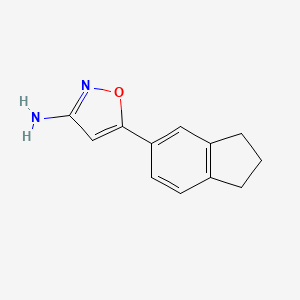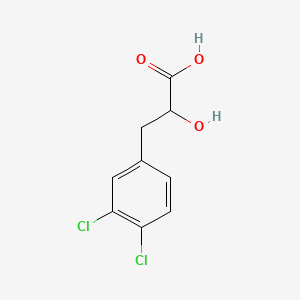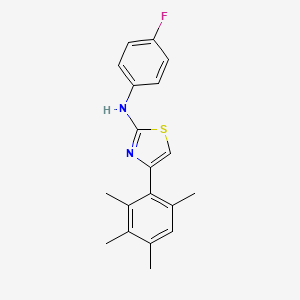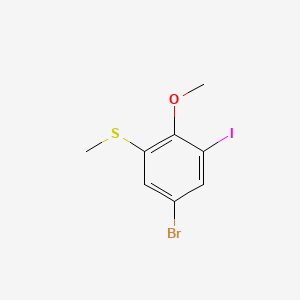
5-Bromo-1-iodo-2-methoxy-3-(methylsulfanyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-1-iodo-2-methoxy-3-(methylsulfanyl)benzene is an organic compound that belongs to the class of halogenated aromatic compounds It features a benzene ring substituted with bromine, iodine, methoxy, and methylsulfanyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-iodo-2-methoxy-3-(methylsulfanyl)benzene typically involves multi-step reactions starting from a benzene derivative. One common approach includes:
Halogenation: Introduction of bromine and iodine atoms to the benzene ring through electrophilic aromatic substitution reactions.
Methoxylation: Introduction of the methoxy group (-OCH3) using methanol in the presence of a catalyst.
Thiomethylation: Introduction of the methylsulfanyl group (-SCH3) using methylthiol or dimethyl sulfide under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalysts, and process optimization to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-1-iodo-2-methoxy-3-(methylsulfanyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and iodine) can be substituted with other functional groups through nucleophilic aromatic substitution.
Oxidation and Reduction: The methoxy and methylsulfanyl groups can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium or nickel catalysts in the presence of appropriate ligands and bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the halogens, while coupling reactions can form biaryl compounds.
Aplicaciones Científicas De Investigación
5-Bromo-1-iodo-2-methoxy-3-(methylsulfanyl)benzene has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Materials Science: Used in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Mecanismo De Acción
The mechanism of action of 5-Bromo-1-iodo-2-methoxy-3-(methylsulfanyl)benzene depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In medicinal chemistry, its mechanism may involve interactions with specific molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition.
Comparación Con Compuestos Similares
Similar Compounds
1-Bromo-3-iodo-5-methoxybenzene: Similar structure but lacks the methylsulfanyl group.
2-Bromo-5-iodo-3-methoxy-1-methylpyridin-4(1H)-one: Contains a pyridine ring instead of a benzene ring.
3-Bromoiodobenzene: Lacks the methoxy and methylsulfanyl groups.
Uniqueness
5-Bromo-1-iodo-2-methoxy-3-(methylsulfanyl)benzene is unique due to the combination of its substituents, which confer distinct chemical properties and reactivity. The presence of both bromine and iodine allows for selective functionalization, while the methoxy and methylsulfanyl groups provide additional sites for chemical modification.
Propiedades
Fórmula molecular |
C8H8BrIOS |
|---|---|
Peso molecular |
359.02 g/mol |
Nombre IUPAC |
5-bromo-1-iodo-2-methoxy-3-methylsulfanylbenzene |
InChI |
InChI=1S/C8H8BrIOS/c1-11-8-6(10)3-5(9)4-7(8)12-2/h3-4H,1-2H3 |
Clave InChI |
OBYYZHVDBOBZAF-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1I)Br)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13483024.png)
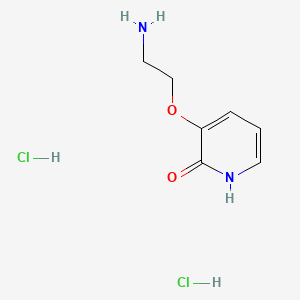

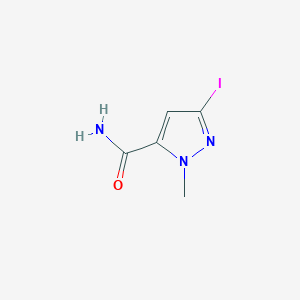
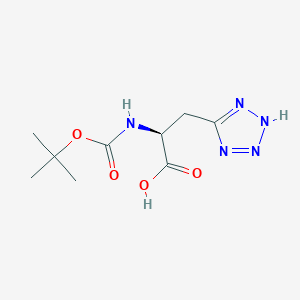
![4-[2-(Pyrrolidin-1-yl)phenyl]butanoic acid](/img/structure/B13483056.png)
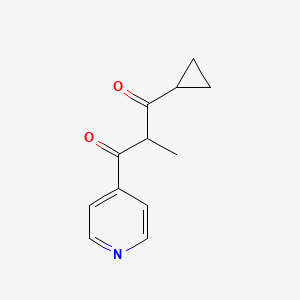
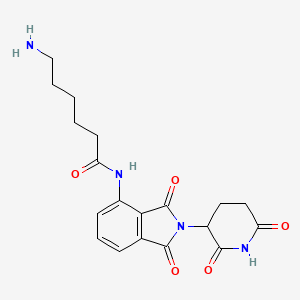
![1-methyl-5-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B13483077.png)
